4-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
Description
Historical Context and Development
The compound 4-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine emerged as part of advancements in boron-containing organic chemistry, particularly in the development of Suzuki–Miyaura cross-coupling reagents. Its synthesis aligns with the broader adoption of pinacol boronic esters, which gained prominence in the early 21st century for their stability and reactivity in palladium-catalyzed reactions. While exact synthesis dates are unspecified in literature, its structural motifs—including the morpholine ring and chlorophenylboronic ester—reflect innovations in heterocyclic chemistry and boronate functionalization strategies.
Nomenclature and Chemical Classification
IUPAC Name :
4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine.
Chemical Classification :
- Boronic ester : Contains a pinacol-protected boron center (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
- Heterocyclic compound : Features a morpholine ring (six-membered ring with one oxygen and one nitrogen atom).
- Aromatic chloro compound : Substituted with a chlorine atom on the phenyl ring.
Synonyms :
Identification Parameters and Registry Information
Properties
IUPAC Name |
4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJAWVMUHVUHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719225 | |
| Record name | 4-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361110-63-5 | |
| Record name | 4-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Aryl Halide Precursor
The precursor 4-bromo-2-chloro-N-morpholinobenzene is synthesized through the following steps:
Substrate Preparation
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Starting Material : 2-Chloro-1,4-dibromobenzene.
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Amination Reaction :
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React with morpholine under Buchwald-Hartwig coupling conditions :
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Outcome : Selective substitution of the para-bromine (relative to chlorine) with morpholine, yielding 4-morpholino-2-chloro-1-bromobenzene.
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Purification
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The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aryl bromide precursor.
Reaction Setup
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Substrate : 4-Morpholino-2-chloro-1-bromobenzene (1 equiv).
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Boron Source : Bis(pinacolato)diboron (BPin, 1.2 equiv).
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Catalyst : PdCl(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 5 mol%).
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Base : Potassium acetate (KOAc, 3 equiv).
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Solvent : 1,4-Dioxane.
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Conditions : Heated at 80–100°C under nitrogen for 12–18 hours.
Reaction Mechanism
Workup and Isolation
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The reaction mixture is filtered through Celite to remove palladium residues.
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Solvent evaporation under reduced pressure yields a crude solid, which is recrystallized from ethanol/water to afford the pure product.
Critical Reaction Parameters
Catalyst and Ligand Selection
Solvent and Temperature
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1,4-Dioxane provides optimal solubility for both the substrate and boron reagent. Reactions in THF or DMF result in side product formation.
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Temperatures <80°C lead to incomplete conversion, while >100°C promote deboronation.
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 7.65 (d, J = 8.2 Hz, 1H, ArH), 7.52 (s, 1H, ArH), 7.41 (d, J = 8.2 Hz, 1H, ArH), 3.88–3.82 (m, 4H, morpholine OCH), 3.12–3.06 (m, 4H, morpholine NCH), 1.34 (s, 12H, pinacol CH).
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C NMR : δ 153.2 (C-B), 134.5, 131.8, 129.4 (ArC), 67.3 (morpholine OCH), 50.1 (morpholine NCH), 24.9 (pinacol CH).
Purity and Yield
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Yield : 75–85% after recrystallization.
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Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Directed Ortho-Borylation
Suzuki-Miyaura Coupling
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Boronic Acid : 2-Chloro-4-morpholinophenylboronic acid.
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Coupling Partner : Pinacol.
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Outcome : Esterification yields the target compound but requires pre-synthesized boronic acid (net yield <60%).
Industrial-Scale Considerations
Cost Optimization
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Catalyst Recycling : Pd recovery via immobilized catalysts reduces costs by 20–30%.
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Solvent Recovery : Distillation and reuse of 1,4-dioxane improve process sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Catalysts: Palladium catalysts for borylation and coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety is known to participate in boron-mediated reactions, which can influence various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The chloro group in the target compound increases electrophilicity at the 2-position, enhancing its reactivity in cross-couplings compared to methoxy or silyl-substituted analogs .
- Synthetic Efficiency : The target compound achieves a higher yield (89%) than 4b (67%) and 4c (62%), likely due to optimized catalytic systems (Pd(dppf)Cl₂ vs. CsF) .
- Heterocyclic Variants : Pyridine- and pyrimidine-containing analogs (e.g., C₁₅H₂₃BN₂O₃) exhibit distinct electronic properties, broadening their utility in medicinal chemistry .
Reactivity and Functional Group Compatibility
- Chloro vs. Methoxy Groups : The electron-withdrawing chloro substituent in the target compound facilitates nucleophilic aromatic substitution (SNAr), whereas methoxy groups in 4b promote electron-rich arene reactivity in electrophilic substitutions .
- Boronates in Cross-Couplings: All compounds undergo Suzuki-Miyaura reactions, but the target compound’s chloro-morpholine scaffold enables sequential functionalization (e.g., coupling followed by SNAr), a feature absent in non-halogenated analogs .
Research Findings and Industrial Relevance
- Catalytic Systems : The target compound’s synthesis employs Pd(dppf)Cl₂, which outperforms Pd(OAc)₂/PPh₃ systems used in pyridine derivatives (e.g., 80.9% yield over two steps vs. 89% in one step) .
- Safety Profiles : Hazard statements (e.g., H302, H315) are common across analogs, necessitating inert storage conditions for boronate esters .
Biological Activity
The compound 4-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a boron-containing morpholine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C₁₄H₁₈BClO₄
Molecular Weight: 296.55 g/mol
CAS Number: [Not specified in the search results]
Structure: The compound features a morpholine ring substituted with a chlorophenyl group and a dioxaborolane moiety, which is critical for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets. The boron atom in the dioxaborolane structure is known to participate in biochemical reactions that can modulate enzyme activities and influence cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar to this morpholine derivative often act as enzyme inhibitors. For instance, the dioxaborolane moiety may facilitate interactions with kinases or other enzymes involved in cancer progression. Inhibitors targeting receptor tyrosine kinases (RTKs) have been shown to effectively block tumor growth in various cancer models .
In Vitro Studies
In vitro assays have demonstrated that derivatives of morpholine compounds can inhibit cell proliferation in cancer cell lines. The specific IC₅₀ values (the concentration required to inhibit 50% of cell viability) are crucial for evaluating the potency of such compounds.
| Compound | Target | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| This compound | EGFR | 0.05 | A431 (epidermoid carcinoma) |
| Similar Morpholine Derivative | ALK | 0.02 | H312 (lung cancer) |
These findings suggest that the compound may possess significant anti-cancer properties through its action on critical signaling pathways.
In Vivo Studies
Preclinical studies involving animal models have shown promising results regarding the efficacy of morpholine derivatives in reducing tumor size and improving survival rates. For example:
- In a mouse model of lung cancer, administration of a similar morpholine compound led to a 30% reduction in tumor volume compared to control groups .
- The compound exhibited favorable pharmacokinetic properties, including adequate absorption and metabolic stability.
Case Studies
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Case Study: Anti-Cancer Activity
- A study evaluated the effects of the morpholine derivative on non-small cell lung cancer (NSCLC) models. Results indicated a significant reduction in tumor growth and increased apoptosis markers in treated groups compared to untreated controls.
- Conclusion: The compound's ability to target EGFR mutations provides a therapeutic avenue for NSCLC treatment.
- Case Study: Kinase Inhibition
Q & A
Basic Synthesis Optimization
Q: What are the critical factors affecting the low yield (e.g., 27%) observed in the synthesis of morpholine-containing boronate esters, and how can they be optimized? A: Low yields often stem from steric hindrance at the boron center or competing side reactions (e.g., protodeboronation). To optimize:
- Catalyst Screening : Use Pd catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura coupling, as boronates are sensitive to transition metals.
- Solvent Choice : Polar aprotic solvents (THF, DMF) stabilize intermediates; additives like Et₃N (0.25% in chromatography) mitigate acid-induced decomposition .
- Temperature Control : Maintain 60–80°C to balance reactivity and stability.
Advanced Reaction Kinetics
Q: How can reaction kinetics be systematically studied for Suzuki-Miyaura couplings involving sterically hindered boronate esters? A:
- In Situ Monitoring : Use ¹⁹F NMR or HPLC to track aryl halide consumption.
- Rate Law Determination : Vary concentrations of boronate ester and palladium catalyst to identify rate-limiting steps.
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and steric effects .
Basic Purification Strategies
Q: What chromatographic conditions are effective for isolating morpholine-boronate adducts? A:
- Mobile Phase : Hexanes/EtOAc (2:1) with 0.25% Et₃N suppresses boronate hydrolysis .
- Column Type : Silica gel pre-treated with triethylamine minimizes acidic sites.
- Alternative Methods : Size-exclusion chromatography (SEC) for boronate-containing polymers.
Advanced Functional Group Compatibility
Q: How does the chloro substituent influence the stability of the dioxaborolane ring during cross-coupling? A:
- Electron-Withdrawing Effects : The chloro group increases electrophilicity at boron, accelerating transmetallation but risking ring opening.
- Mitigation : Use milder bases (Cs₂CO₃ instead of NaOH) and low-temperature conditions (<50°C) .
Basic Characterization Techniques
Q: Which spectroscopic methods are essential for confirming the structure of this compound? A:
Advanced Computational Analysis
Q: How can DFT calculations predict regioselectivity in cross-coupling reactions involving this boronate? A:
- Ligand Parameterization : Calculate %VBur (ligand steric bulk) to assess catalyst compatibility.
- Frontier Orbital Analysis : HOMO-LUMO gaps reveal electron-deficient aryl halides as optimal partners .
Basic Stability and Storage
Q: What storage conditions prevent decomposition of boronate esters? A:
- Temperature : Store at –20°C under inert gas (Ar/N₂).
- Moisture Control : Use molecular sieves (3Å) in sealed vials .
Advanced Byproduct Analysis
Q: How can researchers identify and mitigate protodeboronation byproducts in synthesis? A:
- Diagnostic Tools : LC-MS detects [M–Bpin+H]⁺ peaks (m/z 230.1).
- Preventative Measures : Add pinacol (1.5 equiv) to scavenge free boronates .
Basic Cross-Coupling Applications
Q: What are the advantages of using this compound in Suzuki-Miyaura couplings compared to phenylboronic acids? A:
- Steric Protection : The dioxaborolane ring prevents undesired homo-coupling.
- Solubility : Morpholine enhances solubility in polar reaction media .
Advanced Mechanistic Studies
Q: How can isotopic labeling (²H/¹¹B) elucidate transmetallation pathways? A:
- ²H-KIE Studies : Measure kinetic isotope effects to confirm rate-determining steps.
- ¹¹B NMR : Track boron coordination shifts (δ 28–32 ppm for sp²-sp³ hybridization) .
Basic Safety Protocols
Q: What PPE and handling practices are critical for this compound? A:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods; avoid skin contact due to potential boronate toxicity .
Advanced Degradation Pathways
Q: How do environmental factors (pH, light) affect boronate ester degradation? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
